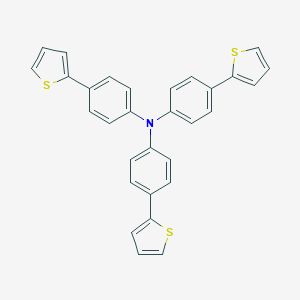

三(4-(2-噻吩基)苯基)胺

描述

Tris[4-(2-thienyl)phenyl]amine is an isotropic organic semiconductor used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). It is soluble in a variety of organic solvents and can be used in the fabrication of heterojunction solar cells .

Synthesis Analysis

The synthesis of Tris[4-(2-thienyl)phenyl]amine-based conjugated microporous polymers has been achieved through direct arylation polymerization . Another method involves a two-flask synthesis from triphenylamine, which is more efficient and yields higher results than the direct one-flask threefold Vilsmeier-Haack formylation .

Molecular Structure Analysis

The molecular structure of Tris[4-(2-thienyl)phenyl]amine has been analyzed using various techniques such as potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, and molecular electrostatic potential surface .

Chemical Reactions Analysis

Tris[4-(2-thienyl)phenyl]amine-containing copolymers have been deposited on indium tin oxide (ITO) surfaces using electrochemical polymerization . The copolymers exhibit distinct electrochromic properties .

Physical And Chemical Properties Analysis

Tris[4-(2-thienyl)phenyl]amine exhibits a normal dispersion behavior in the visible region. It is suitable for optoelectronic devices and applications such as metal–organic semiconductor diodes due to its appropriate properties .

科学研究应用

电致变色器件

含TTPA的共聚物已被用作电致变色器件 (ECD)的阳极层。这些器件在施加电压时会改变颜色,这对于低能耗显示器、智能窗户和自适应伪装非常有用。 这些共聚物表现出高光学对比度和长期循环稳定性,使其适合实际应用 .

有机半导体

TTPA衍生物已被探索为有机半导体。 它们的分子结构允许在器件中增强电荷传输,这对于提高有机发光二极管 (OLED) 和有机光伏 (OPV) 的效率至关重要 .

荧光共轭微孔聚合物

研究人员已使用TTPA合成荧光共轭微孔聚合物,用于选择性检测苦味酸。 该应用在环境监测和安全方面具有重要意义,因为苦味酸是一种强效炸药 .

光谱电化学

已研究了基于TTPA的共聚物的光谱电化学性质。 这些材料在不同的电气状态下表现出多种颜色变化,可应用于对电刺激做出响应的传感器和显示器 .

溶剂效应研究

已经研究了溶剂对TTPA的UV-Vis吸收和发射特性的影响。 了解这些影响对于开发具有针对性光学特性的新材料至关重要,这些特性可应用于传感和成像 .

聚合研究

已经进行了含TTPA的共聚物的电化学聚合,以研究其在各种基底上的沉积。 这些研究是开发具有特定电化学和光学特性的新型聚合物材料的基础 .

作用机制

Target of Action

Tris[4-(2-thienyl)phenyl]amine (TPATTh) is a thiophene-based conjugated microporous polymer . It primarily targets electron-deficient nitroaromatic analytes . It is also used as a donor in combination with the C70 fullerene, as an acceptor .

Mode of Action

TPATTh interacts with its targets through its extended π-conjugation and electron-rich characteristics . This interaction results in strong fluorescent emission properties, making TPATTh an effective fluorescent chemosensor .

Biochemical Pathways

It’s known that tpatth is synthesized via a readily synthetic scheme of c–h direct arylation polymerization (dap) that involves thiophene-flanked arenes .

Pharmacokinetics

Its solubility and stability are influenced by the solvent used .

Result of Action

The interaction of TPATTh with its targets leads to high luminescence, showing a white and yellow emission in both THF and DOX excited under 365 nm using a UV lamp . It also exhibits good thermal stability .

Action Environment

The action of TPATTh is influenced by environmental factors such as the type of solvent used. For instance, the suspension of TPATTh given rise to high luminescence in both THF and DOX . Moreover, TPATTh-based conjugated microporous polymers display good thermal stability .

未来方向

属性

IUPAC Name |

4-thiophen-2-yl-N,N-bis(4-thiophen-2-ylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21NS3/c1-4-28(32-19-1)22-7-13-25(14-8-22)31(26-15-9-23(10-16-26)29-5-2-20-33-29)27-17-11-24(12-18-27)30-6-3-21-34-30/h1-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPFPUHRRPAXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CS4)C5=CC=C(C=C5)C6=CC=CS6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142807-64-5 | |

| Record name | Benzenamine, 4-(2-thienyl)-N,N-bis[4-(2-thienyl)phenyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142807-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00571346 | |

| Record name | 4-(Thiophen-2-yl)-N,N-bis[4-(thiophen-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142807-63-4 | |

| Record name | 4-(Thiophen-2-yl)-N,N-bis[4-(thiophen-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)

![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)